![molecular formula C9H4BrF2NO2 B1417068 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid CAS No. 1805581-14-9](/img/structure/B1417068.png)
3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid
Overview
Description
3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid, also known as 3-BCDMB, is a brominated difluoromethylbenzoic acid that has been studied for its potential applications in scientific research. It has been found to be a useful reagent due to its ability to react with a variety of different compounds, making it a versatile and powerful tool for laboratory experiments.
Scientific Research Applications
3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in the reaction of organic compounds, and as an inhibitor of enzymes. It has also been used to study the structure and function of proteins, as well as to study the interaction between proteins and other molecules. Additionally, this compound has been used in the study of cell signaling pathways, as well as in the development of new drugs and therapies.
Mechanism of Action
3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its ability to catalyze its reaction. This inhibition is believed to be due to the ability of this compound to form hydrogen bonds with the active site of the enzyme, which prevents the enzyme from binding to its substrate. Additionally, this compound has been found to interact with proteins and other molecules, which can affect their structure and function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, which can lead to changes in the metabolism of cells and tissues. Additionally, this compound has been found to interact with proteins and other molecules, which can affect their structure and function. Furthermore, this compound has been found to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The use of 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid in laboratory experiments has a number of advantages and limitations. One of the advantages of using this compound is that it is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, this compound has been found to be a versatile and powerful tool for laboratory experiments due to its ability to react with a variety of different compounds. However, there are also some limitations to using this compound in laboratory experiments. For example, it has been found to be toxic to some cells, and it has been found to have a limited shelf life. Additionally, this compound is not very soluble in water, which can make it difficult to use in some experiments.
Future Directions
The potential future directions for the use of 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid are numerous. One potential direction is to use this compound as an inhibitor of enzymes in the development of new drugs and therapies. Additionally, this compound could be used in the study of cell signaling pathways and in the development of new diagnostic tools. Additionally, this compound could be used to study the structure and function of proteins, as well as to study the interaction between proteins and other molecules. Finally, this compound could be used in the synthesis of organic compounds, as a catalyst in the reaction of organic compounds, and as an inhibitor of enzymes.
properties
IUPAC Name |
3-bromo-6-cyano-2-(difluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO2/c10-5-2-1-4(3-13)6(9(14)15)7(5)8(11)12/h1-2,8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKRZTAXEZLUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C(=O)O)C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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